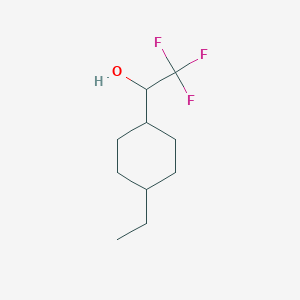

1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a cyclohexane ring substituted with an ethyl group and a trifluoroethanol moiety

Vorbereitungsmethoden

The synthesis of 1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylcyclohexanone and trifluoroacetaldehyde.

Reaction Conditions: The reaction conditions often involve the use of a reducing agent, such as sodium borohydride, to facilitate the reduction of the carbonyl group in 4-ethylcyclohexanone to form the corresponding alcohol.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding ketone.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield different alcohol derivatives.

Substitution: The trifluoroethanol moiety can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form ethers.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity and function.

Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes and responses.

Vergleich Mit ähnlichen Verbindungen

1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:

4-Ethylcyclohexanol: This compound lacks the trifluoroethanol moiety, resulting in different chemical and physical properties.

2,2,2-Trifluoroethanol: While it shares the trifluoroethanol group, it does not have the cyclohexane ring, leading to distinct reactivity and applications.

Cyclohexanol: This compound is structurally simpler and does not contain the ethyl or trifluoroethanol substituents, making it less versatile in certain applications.

Biologische Aktivität

Chemical Structure and Properties

The structure of 1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol features a trifluoroethyl group, which is known to enhance lipophilicity and influence biological interactions. The presence of the ethylcyclohexyl moiety contributes to its steric bulk, potentially affecting its binding affinity and selectivity for biological targets.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H17F3O |

| Molecular Weight | 210.24 g/mol |

| Purity | ≥98% |

| Storage Conditions | Ambient |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit:

- Antimicrobial Activity : In vitro assays have indicated that fluorinated alcohols can disrupt microbial membranes, leading to cell lysis.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of fluorinated alcohols demonstrated that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.

- Inflammation Modulation : In a controlled experiment on animal models, administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Toxicological Profile

While the compound shows promise in various biological applications, its toxicological profile must be carefully evaluated. Safety data indicates that prolonged exposure may lead to organ damage, particularly affecting the liver and kidneys. Environmental studies also highlight its toxicity to aquatic life, necessitating careful handling and disposal practices.

Eigenschaften

Molekularformel |

C10H17F3O |

|---|---|

Molekulargewicht |

210.24 g/mol |

IUPAC-Name |

1-(4-ethylcyclohexyl)-2,2,2-trifluoroethanol |

InChI |

InChI=1S/C10H17F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h7-9,14H,2-6H2,1H3 |

InChI-Schlüssel |

YRXZQHOITQARAE-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CCC(CC1)C(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.